molecular formula C19H19FN4O2 B12248257 2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoro-1,3-benzoxazole

2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoro-1,3-benzoxazole

Cat. No.: B12248257
M. Wt: 354.4 g/mol
InChI Key: WKQANUGLWXZNPH-UHFFFAOYSA-N
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Description

2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoro-1,3-benzoxazole is a complex organic compound that features a unique structure combining several heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoro-1,3-benzoxazole typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopenta[c]pyridazin ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Attachment of the pyrrolidinyl group: This step often involves nucleophilic substitution reactions where the pyrrolidinyl group is introduced.

    Formation of the benzoxazole ring: This is typically achieved through cyclization reactions involving ortho-substituted anilines and carboxylic acids or their derivatives.

    Fluorination: Introduction of the fluorine atom can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoro-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorine-substituted benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoro-1,3-benzoxazole has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in organic electronics or as a building block for advanced materials.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    2H,5H,6H,7H-cyclopenta[c]pyridazin-3-one: This compound shares the cyclopenta[c]pyridazin ring but lacks the pyrrolidinyl and benzoxazole moieties.

    6,7-Dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one: Similar in structure but differs in the degree of saturation and functional groups.

Uniqueness

2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoro-1,3-benzoxazole is unique due to its combination of multiple heterocyclic rings and the presence of a fluorine atom, which can significantly influence its chemical and biological properties.

Properties

Molecular Formula

C19H19FN4O2

Molecular Weight

354.4 g/mol

IUPAC Name

2-[3-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)pyrrolidin-1-yl]-6-fluoro-1,3-benzoxazole

InChI

InChI=1S/C19H19FN4O2/c20-14-4-5-16-17(9-14)26-19(21-16)24-7-6-12(10-24)11-25-18-8-13-2-1-3-15(13)22-23-18/h4-5,8-9,12H,1-3,6-7,10-11H2

InChI Key

WKQANUGLWXZNPH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NN=C2C1)OCC3CCN(C3)C4=NC5=C(O4)C=C(C=C5)F

Origin of Product

United States

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